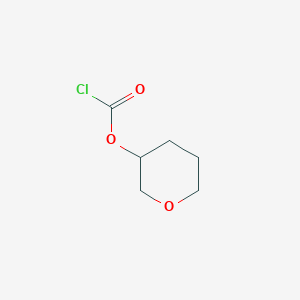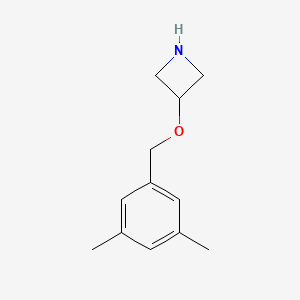
tetrahydro-2H-pyran-3-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2H-pyran-3-yl carbonochloridate is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is a derivative of tetrahydropyran, which is a saturated heterocyclic compound. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-3-yl carbonochloridate typically involves the reaction of tetrahydro-2H-pyran-3-ol with phosgene or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrahydro-2H-pyran-3-ol+Phosgene→Tetrahydro-2H-pyran-3-yl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-3-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form tetrahydro-2H-pyran-3-ol and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonochloridate group to other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Acid or base catalysts for hydrolysis and substitution reactions
Major Products Formed
Substitution Products: Tetrahydro-2H-pyran-3-yl derivatives with various functional groups
Hydrolysis Product: Tetrahydro-2H-pyran-3-ol
Scientific Research Applications
Tetrahydro-2H-pyran-3-yl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-3-yl carbonochloridate involves the reactivity of the carbonochloridate group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom, leading to the formation of new bonds and the release of chloride ions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-3-ol: The parent alcohol compound.
Tetrahydro-2H-pyran-4-yl methanol: A similar compound with a hydroxyl group at a different position.
2-Oxo-2H-pyran-6-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
Tetrahydro-2H-pyran-3-yl carbonochloridate is unique due to its carbonochloridate functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
oxan-3-yl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-5-2-1-3-9-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYOONSJAHZNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)

![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)
![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)





![5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)
